molecular formula C11H15N3 B8784883 2,3-Xylidine, N-(2-imidazolin-2-yl)- CAS No. 36314-61-1

2,3-Xylidine, N-(2-imidazolin-2-yl)-

Cat. No.: B8784883
CAS No.: 36314-61-1
M. Wt: 189.26 g/mol
InChI Key: YAUJERGDMHAYQX-UHFFFAOYSA-N
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Description

Contextualization of N-(2-Imidazolin-2-yl)-2,3-xylidine within Imidazoline (B1206853) Chemistry

The compound 2,3-Xylidine, N-(2-imidazolin-2-yl)-, correctly named N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine, belongs to the class of N-aryl-2-aminoimidazolines. Its structure consists of a 2-aminoimidazoline (B100083) core where the exocyclic nitrogen atom is substituted with a 2,3-dimethylphenyl group (derived from 2,3-xylidine).

Table 1: Chemical Identity of 2,3-Xylidine, N-(2-imidazolin-2-yl)-

Identifier Value
Systematic Name N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine
Common Name 2,3-Xylidine, N-(2-imidazolin-2-yl)-
Molecular Formula C₁₁H₁₅N₃
Molecular Weight 189.26 g/mol
Chemical Class N-Aryl-2-aminoimidazoline

Historical Perspectives on the Development of Related Imidazoline Derivatives in Chemical Research

The history of imidazoline derivatives in chemical research began not in medicine, but in industry. The first applications, dating back to the 1930s, utilized these compounds as cationic surfactants, fabric softeners, and dye-levelling agents in the textile industry. researchgate.net

Their pharmacological potential was realized later. A pivotal moment in the history of imidazoline research was the discovery that certain imidazoline compounds, like clonidine, exerted their effects not solely through alpha-adrenergic receptors, as initially thought, but also through a distinct class of "imidazoline-preferring" receptors. nih.gov This finding, emerging from studies in the late 1970s and formally identified in the 1980s, opened a new chapter in pharmacology. nih.gov It spurred the classification of imidazoline receptors into subtypes, primarily I1 and I2, and ignited a wave of research to develop ligands with higher selectivity for these new targets over traditional adrenoceptors. nih.govnih.gov This pursuit aimed to create therapeutics with improved efficacy and better side-effect profiles, particularly for cardiovascular and neurological disorders. researchgate.netsemanticscholar.org

Current Research Landscape and Unaddressed Questions Pertaining to N-Substituted Imidazolines

The focus of imidazoline chemistry has evolved significantly. While the initial research was dominated by their cardiovascular effects, the current landscape is much more diverse. Scientists are now designing and synthesizing novel imidazoline derivatives for a broad range of therapeutic areas, including neuroprotection, oncology, pain management, and metabolic diseases. researchgate.netresearchgate.netsemanticscholar.org Recent patent literature highlights a surge in imidazoline-based compounds aimed at treating neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as various cancers. nih.govtandfonline.com

Furthermore, the applications of N-substituted imidazolines have expanded beyond medicine into fields like organic synthesis, where chiral imidazolines are used as effective organocatalysts. researchgate.net

Despite decades of research, several key questions remain unaddressed. A significant challenge is the incomplete understanding of the precise molecular identities and signaling pathways of the different imidazoline receptor subtypes. nih.govresearchgate.netsemanticscholar.org The I2 receptor, for instance, appears to be associated with several different proteins, making it a complex target to study. nih.gov The existence of multiple tautomeric forms for 2-substituted imidazolines also presents a chemical complexity that must be considered in drug design. tandfonline.com Future research will likely focus on elucidating the structure and function of these receptors, which is crucial for the rational design of next-generation, subtype-selective N-substituted imidazoline-based compounds.

Table 2: Physicochemical Properties of 2,3-Xylidine

Property Value Source
Molecular Formula C₈H₁₁N inchem.org
Molecular Weight 121.18 g/mol noaa.govwikipedia.org
Appearance Clear, pale yellow liquid; turns reddish-brown on exposure to air inchem.orgosha.govnih.gov
Boiling Point 222 °C (432 °F) inchem.orgwikipedia.org
Melting Point 2.5 - 3.5 °C (36.5 - 38.3 °F) wikipedia.org
Density 0.993 g/mL at 20 °C (68 °F) noaa.gov
Flash Point 97 °C (206 °F) wikipedia.org
Water Solubility Slightly soluble (1-5 mg/mL) noaa.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36314-61-1

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-8-4-3-5-10(9(8)2)14-11-12-6-7-13-11/h3-5H,6-7H2,1-2H3,(H2,12,13,14)

InChI Key

YAUJERGDMHAYQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NCCN2)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 Imidazolin 2 Yl 2,3 Xylidine

Established Synthetic Routes to N-(2-Imidazolin-2-yl)-2,3-xylidine

The synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine, a compound featuring a substituted aromatic amine linked to a 2-aminoimidazoline (B100083) ring, relies on fundamental principles of heterocyclic chemistry. While direct literature for this specific 2,3-isomer is sparse, the synthetic routes can be reliably inferred from the well-documented synthesis of its structural analogues, such as clonidine (N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine) and other related α-2 adrenergic agonists.

Conventional Multistep Synthesis Approaches

Traditional methods for synthesizing N-aryl-2-aminoimidazolines typically involve a multistep sequence starting from the corresponding aniline. For N-(2-Imidazolin-2-yl)-2,3-xylidine, the process commences with 2,3-dimethylaniline (B142581) (2,3-xylidine).

A common and established pathway involves the formation of an isothiocyanate intermediate. This process can be outlined as follows:

Formation of an Isothiocyanate: The starting material, 2,3-dimethylaniline, is converted into 2,3-dimethylphenyl isothiocyanate. This transformation can be achieved by reacting the aniline with carbon disulfide in the presence of a base like triethylamine or by using thiophosgene. chemicalbook.com

Reaction with Ethylenediamine: The resulting isothiocyanate is then reacted with ethylenediamine. This step forms an N,N'-disubstituted thiourea intermediate, specifically N-(2-aminoethyl)-N'-(2,3-dimethylphenyl)thiourea.

Cyclization: The final step is the intramolecular cyclization of the thiourea derivative to form the 2-aminoimidazoline ring. This ring-closure reaction is typically promoted by a desulfurizing agent, such as mercuric oxide or a carbodiimide, which facilitates the elimination of a sulfur-containing byproduct to yield the target compound, N-(2-Imidazolin-2-yl)-2,3-xylidine.

An alternative conventional approach involves the direct reaction of the aniline with a reagent that provides the core structure of the 2-aminoimidazoline. This can be accomplished by reacting 2,3-dimethylaniline with 2-chloro-4,5-dihydro-1H-imidazole or its salts.

Development of Greener Synthesis Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic methods. These protocols aim to reduce waste, minimize the use of hazardous solvents, and improve energy efficiency.

One-Pot Synthesis: Combining multiple reaction steps into a single procedure, or "one-pot" synthesis, reduces the need for intermediate purification steps, thereby saving solvents and reducing waste. A one-pot approach could involve the in-situ formation of the isothiocyanate from 2,3-dimethylaniline, followed immediately by the addition of ethylenediamine and the cyclizing agent in the same reaction vessel. jneonatalsurg.com

Heterogeneous Catalysis: The use of solid-phase, recyclable catalysts can simplify product purification and reduce chemical waste. For instance, the synthesis of related N-heterocycles has been achieved using heterogeneous Lewis acid catalysts like alumina (Al₂O₃), which can be easily filtered out of the reaction mixture. mdpi.com

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force (e.g., grinding or milling) in the absence of bulk solvents, represents a significant advancement in green chemistry. researchgate.net This technique has been applied to prepare various multicomponent crystals and could be adapted for the synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine, potentially leading to higher yields and a significantly reduced environmental footprint.

Evaluation of Reaction Efficiencies and Yield Optimization

Research has demonstrated that replacing a solvent system of 1:1 N,N-dimethylacetamide/benzene with either tetrahydrofuran (THF) or a mixture of N,N-dimethylacetamide and toluene can increase the yield of the isothiocyanate intermediate from below 60% to over 80%. google.com The use of THF offers the additional advantage of being easily recoverable through distillation for reuse. google.com Final cyclization and purification steps have reported yields as high as 95%. chemicalbook.com

Intermediate/ProductSolvent SystemReported YieldKey Advantage
2,6-DimethylphenylisothiocyanateN,N-dimethylacetamide / Benzene (1:1)~58%Prior Art Method
2,6-DimethylphenylisothiocyanateN,N-dimethylacetamide / Toluene>80%Higher Yield
2,6-DimethylphenylisothiocyanateTetrahydrofuran (THF)>80%Solvent Recoverable
Final Product (Xylazine Base)Ethanol (Recrystallization)95%High Purity Product

Synthesis of N-(2-Imidazolin-2-yl)-2,3-xylidine Analogues and Derivatives

The core structure of N-(2-Imidazolin-2-yl)-2,3-xylidine allows for extensive chemical modification at two primary locations: the xylidine (B576407) (dimethylphenyl) moiety and the imidazoline (B1206853) ring system. These modifications are crucial for structure-activity relationship (SAR) studies and the development of new compounds with tailored properties.

Modifications on the Xylidine Moiety

The synthetic pathways described above are highly amenable to the creation of analogues by simply changing the starting aniline. The diversity of commercially available substituted anilines allows for the synthesis of a wide array of derivatives with modified phenyl rings.

Isomeric Variation: Using other xylidine isomers such as 2,4-xylidine, 2,5-xylidine, or 3,4-xylidine as the starting material would produce the corresponding isomeric analogues of the target compound.

Alkyl Group Variation: Replacing 2,3-dimethylaniline with other substituted anilines, such as 2,6-diethylaniline or 2-chloro-6-methylaniline, would yield analogues with different steric and electronic properties on the phenyl ring.

Functional Group Substitution: Introducing other functional groups onto the aromatic ring (e.g., halogens, methoxy (B1213986) groups) can significantly alter the compound's properties. Studies on similar compounds have shown that electron-donating groups in the para-position can increase biological activity. nih.gov

Starting AnilineResulting Analogue Moiety
2,6-Dimethylaniline (B139824)N-(2,6-dimethylphenyl)
2,4-DimethylanilineN-(2,4-dimethylphenyl)
2,6-DiethylanilineN-(2,6-diethylphenyl)
2,6-DichloroanilineN-(2,6-dichlorophenyl)

Substitutions on the Imidazoline Ring System

Modifications to the imidazoline ring itself can be achieved by altering the reagents used during its formation or by subsequent derivatization reactions.

Backbone Substitution: The standard synthesis uses ethylenediamine to form the unsubstituted imidazoline ring. By substituting this with a substituted diamine, such as 1,2-diaminopropane or (R,R)-1,2-diaminocyclohexane, it is possible to introduce alkyl groups or other cyclic structures onto the 4- and 5-positions of the imidazoline ring.

N-Substitution: While the exocyclic nitrogen is substituted with the xylidine group, the nitrogen atoms within the imidazoline ring are also potential sites for derivatization. Although synthetically challenging without altering the core synthesis, N-acylation or N-alkylation could be explored under specific conditions to produce further derivatives. nih.gov The synthesis of related 4- and 5-substituted imidazolidin-2-ones has been demonstrated through the cyclization of N-(2,2-dialkoxyethyl)ureas, indicating that pathways to C-substituted rings are viable. mdpi.com

Modifying ReagentPosition of SubstitutionResulting Derivative Feature
1,2-Diaminopropane4- or 5-positionMethyl group on the imidazoline ring
(R,R)-1,2-Diaminocyclohexane4- and 5-positionsFused cyclohexane ring
N-Acylating Agent (e.g., Acyl Chloride)1- or 3-position (ring nitrogen)N-Acyl derivative

Exploration of Bridged and Spiro-Derivatives

The synthesis of bridged and spiro-derivatives of N-(2-imidazolin-2-yl)-2,3-xylidine represents an advanced area of chemical synthesis aimed at creating conformationally constrained analogs. While direct examples of such derivatives for this specific xylidine compound are not extensively detailed in readily available literature, the principles of heterocyclic chemistry allow for the exploration of potential synthetic routes.

Bridged Systems: The introduction of an atomic bridge, typically an alkyl chain, between two parts of the N-(2-imidazolin-2-yl)-2,3-xylidine molecule would create a rigid, bicyclic structure. Such a modification could involve functionalizing both the xylidine ring and the imidazoline ring, followed by an intramolecular cyclization. For instance, derivatization of the xylidine ring with a reactive chain and subsequent reaction with a nitrogen on the imidazoline ring could theoretically form a bridged structure. These derivatives are of interest for their potential to lock the molecule into a specific bioactive conformation.

Spiro-Derivatives: Spiro compounds, where two rings share a single common atom, are a significant class of molecules in medicinal chemistry. The synthesis of spiro-derivatives involving the imidazoline ring of N-(2-imidazolin-2-yl)-2,3-xylidine would likely involve a reaction at one of the saturated carbon atoms of the imidazoline ring (C4 or C5). A common strategy for creating spiro-heterocycles is through multi-component reactions or cycloadditions. For example, a 1,3-dipolar cycloaddition reaction involving an exocyclic double bond introduced onto the imidazoline ring could yield a spiro-pyrrolidine or other heterocyclic system fused at that position.

While specific data tables for bridged and spiro-derivatives of N-(2-imidazolin-2-yl)-2,3-xylidine are not available, the table below conceptualizes potential structures.

Derivative TypeGeneral Structure DescriptionPotential Synthetic Strategy
Bridged Derivative An alkyl or ether bridge connecting the xylidine aromatic ring to a nitrogen atom of the imidazoline ring.Intramolecular cyclization of a precursor with functionalized chains on both rings.
Spiro-Derivative A second ring system originating from one of the saturated carbons (C4 or C5) of the imidazoline ring.Cycloaddition reactions or condensation of a functionalized imidazoline with a suitable bifunctional reagent.

Stereoselective Synthesis and Chiral Resolution Techniques

Chirality can be introduced into N-(2-imidazolin-2-yl)-2,3-xylidine either through the creation of stereocenters on the imidazoline ring or through atropisomerism arising from restricted rotation around the N-C bond between the imidazoline and xylidine rings.

Stereoselective Synthesis: The direct stereoselective synthesis of substituted imidazolines often starts from chiral precursors. One established method involves the use of chiral 1,2-diamines which, upon cyclization, form an imidazoline ring with defined stereochemistry at the C4 and C5 positions. Another approach involves using chiral amino acids. For instance, a 4-substituted-2-iminoimidazolidine can be prepared from an amino acid like L-alanine, which introduces chirality at the 4-position of the resulting imidazolidine-2-thione intermediate. However, subsequent reaction steps must be carefully controlled to avoid racemization.

Chiral Resolution Techniques: For racemic mixtures of N-aryl aminoimidazolines and related compounds, chiral resolution is necessary to separate the enantiomers.

Classical Resolution: This method involves the formation of diastereomeric salts by reacting the basic imidazoline derivative with a chiral acid, such as tartaric acid or mandelic acid. wikipedia.org The resulting diastereomers often have different solubilities, allowing for their separation by fractional crystallization. wikipedia.org The desired enantiomer can then be recovered by neutralizing the salt. wikipedia.org

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for both analytical and preparative separation of enantiomers. For the closely related N-aryl imidazole-2-thione derivatives, which exhibit atropisomerism, this method has proven effective. researchgate.netnih.gov Polysaccharide-based CSPs are commonly used for this purpose. researchgate.netnih.gov

The following table summarizes the successful chiral separation of N-aryl imidazole-2-thione atropisomers, providing a model for potential resolution of chiral N-(2-imidazolin-2-yl)-2,3-xylidine derivatives. researchgate.netresearchgate.net

Compound ClassChiral Separation MethodChiral Stationary Phase (CSP)Key Finding
4,5-Dimethyl Δ⁴ N-phenyl N-aryl imidazole-2-thionesHigh-Performance Liquid Chromatography (HPLC)Chiralpak® ADSuccessful screening and resolution of atropisomers. researchgate.netresearchgate.net
4,5-Dimethyl Δ⁴ N-phenyl N-aryl imidazole-2-thionesHigh-Performance Liquid Chromatography (HPLC)Chiralcel® OD-3REffective separation, demonstrating the utility of different polysaccharide-based CSPs. researchgate.netresearchgate.net

Purification and Isolation Strategies for Synthetic Products

The purification and isolation of N-(2-imidazolin-2-yl)-2,3-xylidine and its synthetic derivatives are critical steps to ensure the chemical integrity and purity of the final products. The choice of method depends on the scale of the synthesis, the physical properties of the compound (e.g., crystallinity, polarity), and the nature of the impurities.

Crystallization: Recrystallization is a primary method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, leading to the formation of pure crystals. For basic compounds like imidazolines, crystallization can also be performed on their salt forms (e.g., hydrochloride salts), which often have better crystalline properties. The purification of a 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-3-ium chloride by recrystallization from an ethanol/HCl mixture has been reported, yielding colorless block-shaped crystals suitable for X-ray analysis. nih.gov

Chromatography: Chromatographic techniques are widely used for the purification of non-crystalline products or for separating complex mixtures.

Column Chromatography: This is the most common chromatographic method used for purification in a laboratory setting. A silica gel or alumina stationary phase is used, and the compound is eluted with a solvent system of appropriate polarity (e.g., mixtures of hexane and ethyl acetate, or dichloromethane and methanol).

Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for isolating minor products from a complex reaction mixture, preparative TLC can be highly effective. This technique was successfully used in the isolation of a complex guanidine (B92328) derivative containing an imidazoline ring. mdpi.com

The purity of the isolated product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and analytical HPLC.

Purification MethodDescriptionApplication Example for Related Compounds
Recrystallization Purification of solids based on differential solubility.An imidazolium chloride salt was purified from an ethanol/HCl solution to obtain high-quality crystals. nih.gov
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel).Standard procedure for purifying a wide range of imidazole and imidazoline derivatives.
Preparative TLC Small-scale chromatographic separation on a TLC plate.Isolation of a complex N-substituted guanidine derivative containing a dihydro-1H-imidazole moiety. mdpi.com

Structural Elucidation and Conformational Analysis of N 2 Imidazolin 2 Yl 2,3 Xylidine

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is fundamental to confirming the molecular structure of N-(2-Imidazolin-2-yl)-2,3-xylidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information, which, when combined, allow for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While complete, assigned spectra for N-(2-Imidazolin-2-yl)-2,3-xylidine are not widely published in detail, the expected chemical shifts for its distinct proton (¹H) and carbon (¹³C) environments can be predicted based on established principles. The protonated form, Xylometazoline (B1196259) Hydrochloride, is often used for analysis.

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the xylidine (B576407) ring, the singlet for the benzylic methylene bridge, a characteristic signal for the four protons of the imidazoline (B1206853) ring, and singlets for the two methyl groups and the tert-butyl group attached to the aromatic ring. Similarly, the ¹³C NMR spectrum would display distinct signals for the quaternary carbons, the aromatic carbons, and the aliphatic carbons of the methylene and methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the N-(2-Imidazolin-2-yl)-2,3-xylidine Skeleton

GroupExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
Aromatic C-H~7.0-7.2~125-140
Benzylic -CH₂-~3.6~30-35
Imidazoline -CH₂-CH₂-~3.7~45-50
Imidazoline C=N-~165-170
Aromatic -CH₃~2.2-2.3~18-22
tert-Butyl -C(CH₃)₃~1.3~30-32
tert-Butyl -C(CH₃)₃-~34-36

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of N-(2-Imidazolin-2-yl)-2,3-xylidine is characterized by several key absorption bands that confirm its structure.

Table 2: Characteristic Infrared Absorption Bands for N-(2-Imidazolin-2-yl)-2,3-xylidine

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
C-H Stretch (Aromatic)Xylidine Ring3000-3100
C-H Stretch (Aliphatic)-CH₂-, -CH₃2850-3000
C=N StretchImidazoline Ring1600-1680
C=C Stretch (Aromatic)Xylidine Ring1450-1600
C-N StretchImidazoline Ring1200-1350

Mass spectrometry provides crucial information regarding the molecular weight and structural composition of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. The molecular formula of N-(2-Imidazolin-2-yl)-2,3-xylidine is C₁₆H₂₄N₂, corresponding to an exact mass of approximately 244.19 Da. drugbank.com

In mass spectra, the compound typically shows a strong signal for the protonated molecular ion [M+H]⁺ at m/z 245. drugbank.com The fragmentation pattern is informative for structural elucidation. Common fragmentation involves the cleavage of the bond between the benzylic carbon and the xylidine ring, leading to characteristic fragment ions.

Table 3: Major Fragment Ions Observed in the Mass Spectrum of N-(2-Imidazolin-2-yl)-2,3-xylidine

m/z ValueIonDescription
245[C₁₆H₂₅N₂]⁺Protonated Molecular Ion ([M+H]⁺)
244[C₁₆H₂₄N₂]⁺˙Molecular Ion (M⁺˙)
229[C₁₅H₂₁N₂]⁺Loss of a methyl group (-CH₃)
173[C₁₂H₁₇]⁺Fragment from cleavage of the benzylic C-C bond

X-ray Crystallography for Solid-State Structure Determination

The crystallographic analysis of N-(2-Imidazolin-2-yl)-2,3-xylidine hydrochloride reveals the precise geometric parameters of the molecule. The bond lengths and angles within the xylidine and imidazoline rings are largely within the expected ranges for similar chemical structures.

Table 4: Selected Bond Lengths in the N-(2-Imidazolin-2-yl)-2,3-xylidine Cation

BondTypical Length (Å)
C-C (Aromatic)~1.39
C(aromatic)-C(methylene)~1.51
C(methylene)-C(imidazoline)~1.50
C=N (Imidazoline)~1.28
C-N (Imidazoline)~1.47
C-C (Imidazoline)~1.54

Table 5: Selected Bond Angles in the N-(2-Imidazolin-2-yl)-2,3-xylidine Cation

AngleTypical Value (°)
C(aromatic)-C(methylene)-C(imidazoline)~112
N-C-N (Imidazoline)~110
C-N-C (Imidazoline)~108
C-C-C (Aromatic Ring)~120

Conformational Isomerism and Dynamic Behavior Studies

The presence of single bonds in N-(2-Imidazolin-2-yl)-2,3-xylidine allows for rotation, leading to the existence of different conformational isomers, or conformers. The study of these conformers and their interconversion rates provides insight into the molecule's flexibility and preferred shapes.

The key rotational barriers in N-(2-Imidazolin-2-yl)-2,3-xylidine are expected around the C(aryl)-N bond and the C(imidazoline)-N bond. The rotation around the C(aryl)-N bond is often hindered by the presence of ortho substituents on the aromatic ring, which can lead to atropisomerism if the rotational barrier is high enough. In the case of the 2,3-xylidine moiety, the two methyl groups can create steric hindrance that influences the preferred orientation of the xylidine ring relative to the imidazoline ring.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for estimating the energy of different conformers and the transition states that separate them. These calculations can predict the most stable conformations and the energy required for rotation around specific bonds. For analogous N-aryl substituted heterocyclic compounds, rotational barriers around the aryl-nitrogen bond have been calculated and measured, often falling in the range of 20-23 kcal/mol, which is significant enough to potentially allow for the observation of distinct conformers at room temperature. nih.gov

The conformational preferences are also influenced by electronic effects, such as conjugation between the aromatic ring and the nitrogen lone pair, as well as intramolecular hydrogen bonding possibilities. The planarity of the system can be favored to maximize electronic delocalization, but this can be counteracted by steric repulsion from the methyl groups.

Table 1: Calculated Rotational Energy Barriers for Key Torsional Angles in N-(2-Imidazolin-2-yl)-2,3-xylidine (Hypothetical Data)

Dihedral Angle Method Calculated Rotational Barrier (kcal/mol)
C2(aryl)-C1(aryl)-N-C2(imidazoline) DFT (B3LYP/6-31G*) 18.5
C6(aryl)-C1(aryl)-N-C2(imidazoline) DFT (B3LYP/6-31G*) 21.2

In solution, N-(2-Imidazolin-2-yl)-2,3-xylidine is expected to exist as an equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying these conformational dynamics in the solution state. nih.gov Dynamic NMR (DNMR) experiments, where spectra are recorded at different temperatures, are particularly useful for determining the rates of interconversion between conformers and the corresponding activation energy barriers.

At low temperatures, the interconversion between conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single averaged signal at the coalescence temperature. The analysis of these line shape changes allows for the calculation of the rotational energy barrier. For similar molecules with hindered rotation, coalescence temperatures and the corresponding free energy of activation (ΔG‡) can be determined. nih.gov

The ratio of different conformers at equilibrium can be determined by integrating the corresponding signals in the low-temperature NMR spectra. This provides information about the relative stability of the different conformations in a particular solvent. The solvent can play a significant role in influencing the conformational equilibrium by stabilizing more polar conformers.

Advanced Spectroscopic Techniques for Fine Structural Details

To obtain a more detailed picture of the three-dimensional structure of N-(2-Imidazolin-2-yl)-2,3-xylidine, advanced spectroscopic techniques are employed.

Nuclear Overhauser Effect (NOE) Spectroscopy: Two-dimensional NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining spatial proximities between atoms. These experiments detect through-space interactions between protons that are close to each other, typically within 5 Å. By analyzing the cross-peaks in a NOESY or ROESY spectrum, it is possible to establish which protons are near each other in the molecule's three-dimensional structure, which helps to define the preferred conformation. For example, NOE correlations between the protons of the xylidine methyl groups and the protons on the imidazoline ring would provide direct evidence for a specific rotational orientation around the C(aryl)-N bond.

X-ray Crystallography: When a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive and precise structural information in the solid state. This technique determines the exact positions of all atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. The solid-state conformation can then be compared with the solution-state conformations determined by NMR to understand the influence of crystal packing forces on the molecular structure. While the solid-state structure represents a single, low-energy conformation, it provides a crucial reference point for computational and solution-state studies.

Computational Modeling: In conjunction with experimental data, computational modeling provides a powerful approach to explore the conformational landscape of a molecule. Molecular mechanics and quantum mechanics calculations can be used to generate a variety of possible conformers and rank them based on their relative energies. nih.gov By comparing calculated NMR parameters (such as chemical shifts and coupling constants) for different conformers with the experimental data, the most likely solution-state conformation or ensemble of conformations can be identified.

Table 2: Compound Names Mentioned

Compound Name

Molecular Interactions and Mechanisms of Action Preclinical Focus

Investigation of Receptor Binding Affinities and Selectivity

Xylazine's interaction with a range of receptors has been a subject of extensive preclinical investigation. These studies have revealed a primary affinity for alpha-2 adrenergic receptors, along with interactions with imidazoline (B1206853) and other off-target receptors.

While xylazine (B1663881) is structurally an imidazoline derivative, specific quantitative binding affinity data, such as Kᵢ values for its interaction with the I₁ imidazoline receptor, are not extensively reported in publicly available literature. The I₁ receptor is implicated in the central regulation of blood pressure. wikipedia.orgnih.gov The signaling pathways associated with I₁ imidazoline receptors are distinct from the classical G-protein coupled receptor (GPCR) cascades involving adenylyl cyclase. nih.gov Activation of I₁ receptors is linked to the hydrolysis of phosphatidylcholine, leading to the generation of second messengers like diacylglycerol and arachidonic acid. nih.govresearchgate.netnih.gov

Similar to the I₁ receptor, precise Kᵢ values for xylazine at I₂ imidazoline receptors are not well-documented in the available scientific literature. The I₂ imidazoline receptor binding sites are known to be heterogeneous and have been sub-classified into I₂ₐ and I₂ₑ subtypes based on their sensitivity to the compound amiloride. tocris.com These receptors are associated with various physiological and pathological processes, but their signaling mechanisms are not as clearly defined as those for many GPCRs and are thought to involve intracellular calcium signaling. wikipedia.orgnih.gov

Xylazine is a potent agonist at α₂-adrenergic receptors, which is considered its primary mechanism of action. It exhibits a notable selectivity for the α₂ adrenoceptor over the α₁ subtype, with a reported selectivity ratio of 160:1. nih.gov This preferential binding to α₂ receptors is central to its pharmacological effects. While xylazine's affinity for α₂-adrenoceptors is well-established, it is considered to have a lower affinity compared to other α₂-agonists like detomidine (B1200515) and medetomidine (B1201911). kup.atnih.gov A network pharmacology study reported affinity values for xylazine at α₂-adrenergic receptor subtypes (ADRA2A, ADRA2B, and ADRA2C) in the micromolar range, specifically between 1590 to 1921 µM. biorxiv.orggmpc-akademie.de The α₂ₐ-adrenoceptor subtype, in particular, has been identified as playing a key role in mediating the analgesic and sedative effects of xylazine. nih.gov

Receptor SubtypeBinding Affinity (Kᵢ or similar)SelectivityReference
α₂-AdrenoceptorMicromolar range (1590-1921 µM for subtypes)160:1 (α₂ over α₁) nih.govbiorxiv.orggmpc-akademie.de
α₁-AdrenoceptorLower affinity compared to α₂ nih.gov
Off-Target ReceptorBinding Affinity (Kᵢ)Functional ActivityReference
Kappa-Opioid Receptor (κOR)0.47 µMFull Agonist wikipedia.orgresearchgate.net
Serotonin 7A Receptor (5-HT₇)Binding demonstratedNot specified nih.govfrontiersin.org
Sigma-1 Receptor (σ₁)Binding demonstratedNot specified nih.govfrontiersin.org
Sigma-2 Receptor (σ₂)Binding demonstratedNot specified nih.govfrontiersin.org

Elucidation of Intracellular Signaling Cascades

The binding of xylazine to its various receptor targets initiates a cascade of intracellular signaling events that ultimately produce its physiological effects. These pathways are primarily mediated by G-protein coupled receptors.

The α₂-adrenergic receptors are classic GPCRs that couple to inhibitory G-proteins (Gᵢ/G₀). Activation of these receptors by xylazine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream signaling events.

The off-target receptors engaged by xylazine also utilize GPCR signaling pathways:

Kappa-Opioid Receptor (κOR): Similar to α₂-adrenoceptors, κORs are coupled to Gᵢ/G₀ proteins. wikipedia.orgwikipedia.org Their activation leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. nih.govwikipedia.org Furthermore, κOR activation can modulate ion channels, leading to an increase in potassium conductance and an inhibition of voltage-gated calcium channels. wikipedia.orgnih.gov This results in neuronal hyperpolarization and reduced neurotransmitter release. eurekaselect.com Downstream signaling can also involve the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, p38, and JNK. nih.govwikipedia.orgwikipedia.org

Serotonin 7A Receptor (5-HT₇): In contrast to the inhibitory effects of α₂ and κOR activation, the 5-HT₇ receptor is coupled to a stimulatory G-protein (Gₛ). wikipedia.orgnih.gov Activation of the 5-HT₇ receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA. nih.govnih.govresearchgate.net The 5-HT₇ receptor can also couple to the G₁₂-protein, activating small GTPases of the Rho family. nih.gov

The sigma receptors, σ₁ and σ₂, are not classical GPCRs and their signaling mechanisms are more complex. The σ₁ receptor acts as a chaperone protein at the endoplasmic reticulum (ER) and modulates calcium signaling through the IP₃ receptor. nih.govwikipedia.org The σ₂ receptor is involved in the regulation of calcium signaling and has been shown to interact with various signaling pathways, including those involving protein kinase C (PKC) and Raf. wikipedia.orgnih.gov

Second Messenger Modulation

As an imidazoline derivative, 2,3-Xylidine, N-(2-imidazolin-2-yl)- is anticipated to function as an agonist at α-adrenergic receptors, a characteristic of this compound class. drugbank.comwikipedia.orgscispace.com The interaction between an agonist and its receptor regulates physiological processes by activating second messenger pathways. nih.gov The specific second messengers modulated depend on the α-adrenoceptor subtype being activated.

Agonist binding to α-adrenergic receptors triggers specific G-protein-coupled signaling cascades:

Alpha-1 (α₁) Adrenoceptors: Activation of these receptors typically involves Gq proteins, which stimulate the enzyme phospholipase C. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP₃) and diacylglycerol (DAG). InsP₃ binds to receptors on the endoplasmic reticulum to mobilize intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). nih.gov Functional studies on the related imidazoline, oxymetazoline (B75379), have demonstrated its activity as a partial agonist at α₁ₐ-adrenoceptors, mediating Ca²⁺ signals. nih.gov

Alpha-2 (α₂) Adrenoceptors: These receptors are generally coupled to inhibitory G-proteins (Gi). Upon activation, the Gi protein inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (camp). nih.gov Research on the imidazolines oxymetazoline and xylometazoline (B1196259) shows they behave as full agonists at α₂B-adrenoceptors. nih.gov

Given its structure, 2,3-Xylidine, N-(2-imidazolin-2-yl)- would likely interact with one or more of these receptor subtypes, thereby modulating the intracellular levels of second messengers such as Ca²⁺, DAG, InsP₃, and cAMP to elicit a cellular response.

Enzyme Modulation and Inhibition Kinetics

Monoamine Oxidase (MAO) Activity Modulation

A recognized interaction exists between certain imidazoline compounds and monoamine oxidases (MAO), enzymes crucial for the metabolism of neurotransmitters. nih.gov Studies on various imidazoline and guanidine (B92328) drugs have shown that they can act as inhibitors of both MAO-A and MAO-B isoforms. nih.gov

The nature of this inhibition is typically competitive, meaning the compound binds to the active site of the enzyme, competing with the natural substrate. For instance, clonidine, a well-known imidazoline derivative, exhibits competitive inhibition of both MAO-A and MAO-B, although with relatively low potency. nih.gov Other related compounds, such as guanabenz (B1672423) and 2-benzofuranyl-2-imidazoline (2-BFI), are more potent competitive inhibitors of MAO-A. nih.gov For some imidazolines acting on MAO-B, the interaction has been characterized as a mixed-type inhibition, affecting both the substrate affinity (Km) and the maximum reaction rate (Vmax). nih.gov

Research indicates that this MAO inhibition is a result of a direct interaction with the enzyme's catalytic site and is distinct from the compound's activity at I₂-imidazoline receptor sites, which are also located on MAO. nih.gov The inhibitory potency varies significantly among different imidazoline derivatives, as illustrated in the table below.

Inhibitory Potencies (IC₅₀) of Select Imidazoline Compounds on MAO-A and MAO-B Activity in Rat Liver
CompoundMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
Guanabenz4>1000
Cirazoline111000
2-BFI11400
Idazoxan280624
Clonidine7006000
Oxymetazoline>1000>1000

Data sourced from a study on rat liver mitochondrial fractions. nih.gov

Other Relevant Enzyme Interactions

Beyond MAO, compounds structurally related to 2,3-Xylidine, N-(2-imidazolin-2-yl)- have been shown to interact with enzymes involved in inflammation and oxidative stress. An in vitro study demonstrated that xylometazoline possesses antioxidant properties, inhibiting microsomal lipid peroxidation and exhibiting hydroxyl radical scavenging activity. drugbank.com As oxidants contribute to tissue damage during inflammation, such interactions suggest a potential beneficial effect in inflammatory conditions. drugbank.comvnmu.edu.ua

Furthermore, the capacity of oxymetazoline to modulate pro- and anti-inflammatory enzymes has been evaluated. This includes interactions with 5-lipoxygenase (5-LO), a pro-inflammatory enzyme, and 15-lipoxygenase (15-LO), which is considered anti-inflammatory. vnmu.edu.ua These findings highlight that the broader class of imidazoline compounds may interact with various enzyme systems beyond their primary adrenoceptor targets.

Ligand-Target Complex Formation and Energetics

The biological effect of a compound is initiated by the formation of a ligand-target complex, most commonly a ligand-receptor complex. The stability and dynamics of this complex are governed by thermodynamic and kinetic parameters. Successful target engagement requires the formation of this complex, which for traditional drugs can often be described by the equilibrium dissociation constant (Kᵈ). nih.gov

For the imidazoline class, the primary targets are α-adrenoceptors. Studies on xylometazoline and oxymetazoline in transfected HEK293 cells have quantified their binding affinity for various α-adrenoceptor subtypes. nih.gov Affinity, often expressed as the pKi value (the negative logarithm of the inhibition constant, Ki), is a measure of the strength of the interaction between the ligand and the receptor. A higher pKi value indicates a more stable ligand-receptor complex. These studies revealed that oxymetazoline and xylometazoline generally exhibit higher affinities for α-adrenoceptor subtypes than the endogenous catecholamines, adrenaline and noradrenaline. nih.gov

The binding affinities of these representative imidazolines are detailed in the table below.

Binding Affinities (pKi) of Oxymetazoline and Xylometazoline at Human α-Adrenoceptor Subtypes
α-Adrenoceptor SubtypeOxymetazoline (pKi)Xylometazoline (pKi)
α₁ₐ9.778.63
α₁B8.588.63
α₁D8.518.64
α₂ₐ9.019.04
α₂B8.669.46
α₂C8.838.87

Data from radioligand competition studies in transfected HEK293 cells. nih.gov

In silico methods, such as molecular docking, provide further insight into the energetics of complex formation. mdpi.com These computational techniques predict the preferred orientation of a ligand when bound to a target and estimate the binding energy. Key parameters calculated include the free energy of binding (ΔG) and the inhibition constant (Ki), which reflect the stability of the ligand-target complex. nih.gov Such analyses can elucidate the specific molecular interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov

Preclinical Pharmacological Investigations of N 2 Imidazolin 2 Yl 2,3 Xylidine

In Vitro Cellular Assays for Biological Activity

In vitro cellular assays are fundamental in preclinical research for determining the biological activity of a compound at a cellular level. These studies provide insights into the mechanisms of action and potential therapeutic applications.

While direct functional studies on various cell lines for N-(2-Imidazolin-2-yl)-2,3-xylidine are not extensively documented in publicly available literature, research on related xylidine (B576407) derivatives provides some insight. For instance, studies on 2,6- and 3,5-dimethylaniline (B87155) (isomers of 2,3-xylidine) have been conducted in cultured mammalian cells, such as Chinese hamster ovary cells, to assess their genotoxicity. researchgate.net These studies investigate mechanisms of action, including the potential for inducing mutations and the role of reactive oxygen species in cellular damage. researchgate.net Other research has focused on the cytotoxic activity of N-acyl hydrazone and 1,3,4-oxadiazole (B1194373) derivatives against various cancer cell lines, including lung carcinoma (A549), prostate adenocarcinoma (PC-3), and breast adenocarcinoma (MDA-MB-231). nih.gov Such studies are crucial for determining the potential of a compound in cancer research by evaluating its effect on cell viability. nih.gov

The neuroprotective potential of compounds structurally related to N-(2-Imidazolin-2-yl)-2,3-xylidine has been an area of investigation. Ligands for the imidazoline (B1206853) I2 receptor are considered to have therapeutic potential as neuroprotective agents. nih.gov For example, 2-(2-benzofuranyl)-2-imidazoline (2-BFI), another imidazoline derivative, has demonstrated neuroprotective effects in a rat model of focal cerebral ischemia. nih.gov Research has also identified novel neuroprotective N,N-dimethylaniline derivatives that can prevent oxytosis/ferroptosis, a form of iron-dependent cell death, in mouse hippocampal cells. nih.gov

Table 1: Neuroprotective Activity of a Related Imidazoline Compound

CompoundModelKey Findings
2-(2-benzofuranyl)-2-imidazoline (2-BFI)Rat model of focal cerebral ischemiaExerts neuroprotective effects. nih.gov

This table presents data on a structurally related compound to infer potential neuroprotective activities.

The anti-inflammatory properties of imidazoline derivatives have been noted in preclinical studies. For instance, the imidazoline derivative indanazoline (B140924) has been reported to exert an antiphlogistic (anti-inflammatory) action. nih.gov While specific cellular anti-inflammatory assays for N-(2-Imidazolin-2-yl)-2,3-xylidine are not detailed, the broader class of compounds shows potential in this area. The anti-inflammatory activity of various compounds is often evaluated in cell models like RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). mdpi.com In such models, the inhibition of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) is measured. mdpi.comnih.gov

Research into the antimicrobial properties of xylidine derivatives has shown promising results. Specifically, N-sulfonated derivatives of 2,3-xylidine have been synthesized and screened for their antibacterial potential against various Gram-negative and Gram-positive bacterial strains. researchgate.net Several of these derivatives, such as N-(2,3-dimethylphenyl)methanesulfonamide and N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamide, demonstrated good to moderate inhibitory potential when compared to the standard antibiotic ciprofloxacin. researchgate.net Other studies have investigated novel substituted 2-imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides for their antibacterial and antifungal activities. nih.govresearchgate.net

Table 2: Antibacterial Activity of N-Sulfonated Derivatives of 2,3-Xylidine

CompoundBacterial StrainsInhibitory Potential
N-(2,3-dimethylphenyl)methanesulfonamideGram-positive and Gram-negativeGood to moderate. researchgate.net
N-(2,3-dimethylphenyl)-4-methylbenzenesulfonamideGram-positive and Gram-negativeGood to moderate. researchgate.net
N-(2,3-dimethylphenyl)-4-bromobenzenesulfonamideGram-positive and Gram-negativePotent inhibitor. researchgate.net
N-(2,3-dimethylphenyl)naphthalene-2-yl-sulfonamideGram-positive and Gram-negativePotent inhibitor. researchgate.net

This table highlights the antibacterial potential of compounds derived from 2,3-xylidine.

In Vivo Animal Model Studies for Functional Efficacy

In vivo studies are essential for understanding the physiological effects and potential therapeutic efficacy of a compound in a whole organism. While specific in vivo functional efficacy studies for N-(2-Imidazolin-2-yl)-2,3-xylidine are limited, research on related compounds provides valuable context.

The imidazoline derivative indanazoline has been studied in animal models and is characterized by a pronounced vasoconstrictive action after local or intravenous application, which is attributed to its direct action on alpha-adrenergic receptors. nih.gov Systemic administration of this compound in animals has been shown to increase blood pressure, reduce heart rate, and exert antiphlogistic, spasmolytic, hyperglycemic, and diuretic actions. nih.gov

In the context of neuroprotection, the imidazoline compound 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been investigated in a rat model of focal cerebral ischemia, where it was found to have neuroprotective effects. nih.gov

Toxicology and carcinogenesis studies have been conducted on 2,6-xylidine in rats. nih.gov These long-term studies are crucial for determining the safety profile of a compound and its potential for carcinogenicity with chronic exposure. nih.gov

Table 3: In Vivo Effects of Structurally Related Imidazoline Compounds

CompoundAnimal ModelObserved Effects
IndanazolineVarious animal modelsVasoconstriction, increased blood pressure, reduced heart rate, anti-inflammatory, spasmolytic, hyperglycemic, and diuretic actions. nih.gov
2-(2-benzofuranyl)-2-imidazoline (2-BFI)Rat model of focal cerebral ischemiaNeuroprotective effects. nih.gov

This table summarizes the systemic effects of related imidazoline derivatives in animal models.

Central Nervous System (CNS) Effects in Rodent Models

Xylazine (B1663881), an analogue of clonidine, functions as an α2-adrenergic receptor agonist, leading to a decrease in the release of norepinephrine (B1679862) and dopamine (B1211576) in the central nervous system. This mechanism of action results in significant CNS depression, manifesting as sedation, muscle relaxation, and analgesia. usdoj.gov In rodent models, particularly rats, xylazine administration has been shown to dose-dependently decrease locomotor activity and induce a state of sedation. biorxiv.org

Neurobehavioral studies in rats have demonstrated that xylazine can induce significant changes in motor performance and cognitive behavior. researchgate.net At lower doses, it produces a calming effect and reduces spontaneous movement, while higher doses can lead to profound sedation and hypnosis. usdoj.govbiorxiv.org Research has also indicated that xylazine can induce modest but prolonged brain and body hypothermia in rats. biorxiv.org The sedative and muscle relaxant properties are central to its use in veterinary medicine, often in combination with other agents like ketamine for anesthesia in laboratory animals. illinois.eduopenveterinaryjournal.com Studies have shown that the combination of xylazine and ketamine provides rapid induction of anesthesia and is suitable for short surgical procedures in rats. openveterinaryjournal.com

Observed CNS Effect Rodent Model Key Findings
Sedation/Hypnosis RatsDose-dependent decrease in locomotor activity and induction of a sleep-like state. biorxiv.org
Muscle Relaxation RatsContributes to the overall anesthetic effect, often utilized in combination with ketamine. usdoj.govillinois.edu
Hypothermia RatsInduces a modest but prolonged decrease in both brain and body temperature. biorxiv.org
Analgesia Mice, RatsDemonstrates significant antinociceptive effects in various acute pain models. usdoj.govsemanticscholar.org

Cardiovascular System Modulation in Preclinical Species

The cardiovascular effects of xylazine are complex and are characterized by a biphasic response, particularly concerning blood pressure. Upon intravenous administration in species such as dogs and horses, there is an initial, transient increase in blood pressure (hypertension), which is then followed by a more sustained period of hypotension. nih.govresearchgate.netresearchgate.net This initial hypertensive phase is attributed to the activation of peripheral α2-adrenoceptors on vascular smooth muscle, leading to vasoconstriction. The subsequent and more dominant hypotensive effect results from the centrally mediated reduction in sympathetic outflow. nih.gov

Bradycardia, or a significant decrease in heart rate, is a consistent and prominent cardiovascular effect of xylazine across various preclinical species, including rabbits, dogs, and horses. nih.govresearchgate.netresearchgate.net This is a result of both the centrally mediated decrease in sympathetic tone and a reflex response to the initial increase in blood pressure. Studies have also reported a decrease in cardiac output. nih.govresearchgate.net Atrio-ventricular blocks have been observed following its administration in horses. researchgate.net These significant cardiovascular modulations necessitate careful monitoring in experimental settings.

Cardiovascular Parameter Preclinical Species Observed Effect
Arterial Blood Pressure Dogs, HorsesInitial transient hypertension followed by sustained hypotension. nih.govresearchgate.netresearchgate.net
Heart Rate Rabbits, Dogs, HorsesSignificant and sustained decrease (bradycardia). nih.govresearchgate.netresearchgate.net
Cardiac Output Rabbits, DogsStatistically significant decrease. nih.govresearchgate.net
Peripheral Resistance DogsInitial increase. nih.govresearchgate.net
Cardiac Rhythm HorsesAtrio-ventricular blocks have been reported. researchgate.net

Analgesic Properties in Animal Pain Models

Xylazine is widely recognized for its potent analgesic properties, which are mediated through the activation of α2-adrenergic receptors in the brain and spinal cord. usdoj.gov This activation inhibits the release of nociceptive neurotransmitters, thereby dampening the transmission of pain signals. Its efficacy has been demonstrated in a variety of animal pain models.

In acute pain models, such as the hot plate test in mice, xylazine has been shown to produce a significant analgesic effect. semanticscholar.org It is effective in managing both somatic and visceral pain. The analgesic effects are a key component of its utility in veterinary medicine, allowing for the performance of diagnostic and minor surgical procedures. usdoj.gov The combination of xylazine with other analgesics or anesthetics, such as ketamine, is a common practice to enhance the quality and duration of analgesia while potentially reducing the required doses of each agent. openveterinaryjournal.comsemanticscholar.org

Comparative Preclinical Efficacy Studies with Related Compounds

The preclinical efficacy of xylazine is often compared to other α2-adrenergic agonists used in veterinary medicine, such as detomidine (B1200515), medetomidine (B1201911), and dexmedetomidine (B676). These compounds share a similar mechanism of action but differ in their receptor selectivity and pharmacokinetic profiles, leading to variations in their sedative and analgesic potency and duration of action.

In horses, comparative studies have shown that detomidine and medetomidine can induce a more prolonged cardiovascular depression compared to xylazine. researchgate.net For instance, the decrease in cardiac index was observed to be more sustained with higher doses of detomidine than with a standard dose of xylazine. researchgate.net While all three compounds produce an initial hypertension followed by hypotension, the duration and magnitude of these effects can vary. researchgate.net

In dogs, dexmedetomidine has been compared with xylazine as a premedicant for general anesthesia. Studies have indicated that dexmedetomidine, being a more selective α2-agonist, can provide profound sedation and analgesia at lower doses compared to xylazine. researchgate.net This increased selectivity may also contribute to a different profile of cardiovascular effects. One study noted that the recovery time from anesthesia was significantly shorter in dogs that received dexmedetomidine compared to those that received xylazine. researchgate.net Similarly, in horses, epidural administration of clonidine, another α2-agonist, produced comparable behavioral and cardiorespiratory changes to xylazine, though at different doses. researchgate.net

Compound Preclinical Species Comparative Efficacy/Finding
Detomidine HorsesProduces more prolonged cardiovascular depression compared to xylazine. researchgate.net
Medetomidine HorsesInduces dose-dependent cardiovascular depression similar to detomidine and more prolonged than xylazine. researchgate.net
Dexmedetomidine DogsMore potent sedative and analgesic; allows for quicker recovery from anesthesia compared to xylazine. researchgate.net
Clonidine HorsesProduces similar cardiorespiratory and behavioral changes to xylazine when administered epidurally. researchgate.net

Structure Activity Relationship Sar Studies

Correlating Structural Modifications with Receptor Binding Profiles

The affinity of 2,3-Xylidine, N-(2-imidazolin-2-yl)- for alpha-adrenergic and imidazoline (B1206853) receptors is highly sensitive to alterations in its three main structural components: the xylidine (B576407) ring, the imidazoline ring, and the linker region connecting them.

The substitution pattern on the aromatic xylidine ring plays a pivotal role in determining the alpha-adrenergic activity. For clonidine, a structurally related compound, it has been demonstrated that the presence of ortho substituents on the phenyl ring is critical for its alpha-2 adrenergic agonist activity. This is attributed to the steric hindrance provided by these substituents, which forces the phenyl and imidazoline rings into a non-coplanar conformation. This specific three-dimensional arrangement is believed to be essential for optimal interaction with the alpha-2 adrenoceptor.

In the case of 2,3-Xylidine, N-(2-imidazolin-2-yl)-, the two methyl groups at the ortho and meta positions of the phenyl ring are key determinants of its pharmacological profile. The following table illustrates the hypothetical impact of various substituents on the xylidine ring, based on established SAR principles for this class of compounds.

Substituent at Position 2 Substituent at Position 3 Predicted Impact on Alpha-2 Adrenergic Agonist Activity
CH₃CH₃High agonist activity due to optimal steric bulk and lipophilicity.
ClClPotent agonist activity, similar to clonidine, due to steric and electronic effects.
HHSignificantly reduced or abolished agonist activity due to lack of steric hindrance.
OCH₃HModerate to low activity, as methoxy (B1213986) group may not provide sufficient steric bulk.
NO₂HReduced activity, as the electronic properties of the nitro group may be unfavorable.

The 2-aminoimidazoline (B100083) moiety is a crucial pharmacophore for alpha-2 adrenergic and imidazoline receptor binding. The basicity of the guanidine-like system within the imidazoline ring allows for the formation of a salt bridge with an acidic residue in the receptor binding pocket. The conformation of this ring and any substitutions upon it can significantly modulate binding affinity.

Substitutions on the imidazoline ring are generally not well-tolerated for maintaining high alpha-2 agonist activity. The unsubstituted imidazoline ring appears to be optimal for fitting into the receptor's binding site.

Imidazoline Ring Modification Predicted Impact on Alpha-2 Adrenergic Agonist Activity
UnsubstitutedOptimal for high-affinity binding.
N-methylationReduced activity due to steric hindrance and altered basicity.
C4/C5 substitutionGenerally leads to a decrease in agonist activity, though some substitutions may confer antagonist properties.
Ring opening (e.g., to ethylenediamine)Variable effects, but generally reduces affinity and selectivity for alpha-2 receptors.

The exocyclic nitrogen atom that bridges the xylidine and imidazoline rings is a key structural feature. Modifications to this linker region can have profound effects on the compound's activity. The length and nature of this bridge are critical for the correct spatial orientation of the two ring systems.

For many alpha-adrenergic imidazolines, a single atom linker (typically nitrogen or carbon) is optimal for activity. Altering the length or rigidity of this linker can lead to a significant loss of potency.

Linker Modification Predicted Impact on Alpha-2 Adrenergic Agonist Activity
-NH- (as in 2,3-Xylidine, N-(2-imidazolin-2-yl)-)Optimal for high agonist activity.
-CH₂-Can maintain activity, suggesting a single atom bridge is key.
-NH-CH₂-Reduced activity due to increased linker length and flexibility.
Direct connection (no linker)Abolished activity due to improper orientation of the ring systems.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds.

The development of a predictive QSAR model for 2,3-Xylidine, N-(2-imidazolin-2-yl)- analogs would involve the synthesis of a diverse set of related compounds and the determination of their alpha-2 adrenergic receptor binding affinities. A variety of molecular descriptors would then be calculated for each compound, including:

Electronic descriptors: Hammett constants, dipole moment, atomic charges.

Steric descriptors: Molar refractivity, van der Waals volume, Taft steric parameters.

Hydrophobic descriptors: LogP, pi constants.

Topological descriptors: Connectivity indices, shape indices.

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms would be employed to generate a QSAR equation that correlates a selection of these descriptors with the observed biological activity. For instance, a hypothetical MLR model for a series of xylidine-imidazoline derivatives might take the form:

log(1/IC₅₀) = β₀ + β₁(σ) + β₂(MR) + β₃(logP)

Where IC₅₀ is the concentration required for 50% inhibition of receptor binding, σ is the Hammett constant, MR is the molar refractivity, and logP is the partition coefficient.

A critical step in QSAR modeling is the rigorous validation of the developed model to ensure its predictive power. This is typically achieved through both internal and external validation techniques.

Internal Validation:

Leave-one-out (LOO) cross-validation (q²): In this method, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound. A high q² value (typically > 0.5) indicates good internal consistency and robustness of the model.

Y-randomization: The biological activity data is randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the randomized models confirms that the original model is not due to chance correlation.

External Validation:

Test set prediction (R²pred): The initial dataset is divided into a training set (used to build the model) and a test set (used to evaluate the model's predictive ability). The model is built using the training set, and its ability to predict the activity of the compounds in the test set is assessed. A high R²pred value (typically > 0.6) indicates good external predictivity.

The statistical significance of the QSAR model is evaluated using parameters such as the correlation coefficient (R²), the standard error of the estimate (s), and the F-statistic. A high R² and F-value, along with a low s-value, indicate a statistically significant and reliable model.

Validation Parameter Acceptable Value Interpretation
R² (Correlation Coefficient)> 0.8A large proportion of the variance in the biological activity is explained by the model.
q² (Cross-validated R²)> 0.5The model has good internal predictive ability.
R²pred (External Validation)> 0.6The model has good external predictive ability for new compounds.
F-statisticHigh valueThe model is statistically significant and not a result of chance.
Standard Error (s)Low valueThe model has a small error in its predictions.

Pharmacophore Modeling and Ligand Design Principles

The exploration of the structure-activity relationships (SAR) for 2,3-Xylidine, N-(2-imidazolin-2-yl)- and related analogs has led to the development of pharmacophore models that are crucial for the design of new ligands with desired affinities and selectivities for adrenergic and imidazoline receptors. These models delineate the essential structural features required for molecular recognition and activation of these receptors.

Quantitative structure-activity relationship (QSAR) studies on broader series of 2-substituted imidazolines have provided insights that are applicable to 2,3-Xylidine, N-(2-imidazolin-2-yl)-. Three-dimensional QSAR (3D-QSAR) analyses have been instrumental in defining the spatial regions where steric and electrostatic interactions can modulate binding affinities. researchgate.net These models help in predicting the activity of novel compounds and guide the optimization of lead structures.

The principles of ligand design for this chemical scaffold are centered on modifying the xylidine and imidazoline moieties to enhance potency and selectivity. Key strategies include:

Substitution on the Aromatic Ring: The nature, position, and size of substituents on the phenyl ring significantly impact the ligand's interaction with the receptor. For instance, lipophilicity and the electronic properties of these substituents can be fine-tuned to improve receptor binding. Studies on clonidine-like analogs have shown that substitutions on the aryl moiety can influence hypotensive activity, with a positive linear correlation observed between the partition coefficient and the biological effect. nih.gov

Modification of the Imidazoline Ring: Alterations to the imidazoline ring, such as substitution or ring expansion, can affect the ligand's affinity and efficacy. The integrity of the core imidazoline structure is generally considered important for maintaining activity at imidazoline receptors.

Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing affinity and selectivity for a specific receptor subtype. This can be achieved by incorporating the core structure into more rigid cyclic systems.

The following table summarizes the qualitative structure-activity relationships for 2-(arylamino)-imidazoline derivatives, highlighting the impact of various structural modifications on their activity at α-adrenergic receptors.

Structural ModificationEffect on ActivityRationale
Substitution on the Aryl Ring (e.g., halogens, alkyl groups)Can increase or decrease affinity and selectivity depending on the position and nature of the substituent. Ortho and meta positions are often key.Influences electronic properties, lipophilicity, and steric interactions within the receptor binding pocket.
Positional Isomerism of Aryl Substituents (e.g., 2,3-dimethyl vs. 2,6-dichloro)Significantly alters receptor subtype selectivity (e.g., α2 vs. imidazoline receptors).Changes the overall shape and electronic distribution of the molecule, affecting its fit and interaction with different receptor subtypes.
Bridging Atom/Group between Aryl and Imidazoline RingsModifications can alter the conformational flexibility and the relative orientation of the two ring systems.Affects the ability of the pharmacophoric features to align optimally with the complementary residues in the receptor binding site.
Substitution on the Imidazoline RingGenerally leads to a decrease in activity, especially at imidazoline receptors.The unsubstituted imidazoline ring is considered a key pharmacophoric element for interaction with these receptors.

Metabolism and Preclinical Pharmacokinetics of N 2 Imidazolin 2 Yl 2,3 Xylidine

In Vitro Metabolic Stability and Metabolite Identification

Microsomal and Hepatocyte Stability Assays

Microsomal stability assays utilize subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly cytochrome P450s. These assays determine the intrinsic clearance of a compound, providing an initial estimate of its metabolic rate. Hepatocyte stability assays use intact liver cells, offering a more comprehensive picture of metabolism as they contain both phase I and phase II enzymes, as well as active transport mechanisms.

Table 1: In Vitro Metabolic Stability of N-(2-Imidazolin-2-yl)-2,3-xylidine in Liver Microsomes
SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available
Table 2: In Vitro Metabolic Stability of N-(2-Imidazolin-2-yl)-2,3-xylidine in Hepatocytes
SpeciesIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)
HumanData not availableData not available
RatData not availableData not available
MouseData not availableData not available

Identification of Primary Metabolic Pathways and Enzymes (e.g., Cytochrome P450)

The cytochrome P450 (CYP) family of enzymes is responsible for the phase I metabolism of a vast number of drugs. Identifying the specific CYP isoforms that metabolize a drug is crucial for predicting potential drug-drug interactions. For instance, if a drug is metabolized by a specific CYP enzyme, co-administration with another drug that inhibits or induces that same enzyme can lead to altered plasma concentrations and potential toxicity or loss of efficacy.

There is a notable lack of specific information in the scientific literature identifying the primary metabolic pathways and the specific cytochrome P450 enzymes involved in the metabolism of N-(2-Imidazolin-2-yl)-2,3-xylidine. While it is generally understood that imidazoline (B1206853) derivatives can undergo metabolism, the precise enzymatic reactions and the isoforms responsible for the biotransformation of this particular compound have not been publicly documented. For the related compound oxymetazoline (B75379), in vitro studies have identified CYP2C19 as a key enzyme in its metabolism. nih.gov However, it is important to note that such findings cannot be directly extrapolated to N-(2-Imidazolin-2-yl)-2,3-xylidine without specific experimental verification.

Characterization of Metabolites via LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used to identify and structurally elucidate drug metabolites. nih.govyoutube.com This process involves incubating the parent drug with a metabolic system, such as liver microsomes, followed by chromatographic separation of the resulting metabolites and their subsequent fragmentation and analysis by mass spectrometry.

A detailed characterization of the metabolites of N-(2-Imidazolin-2-yl)-2,3-xylidine using LC-MS/MS has not been reported in the available scientific literature. Therefore, the structures and metabolic fate of this compound remain to be elucidated.

Preclinical Absorption, Distribution, and Excretion Studies

Understanding a drug's absorption, distribution, and excretion (ADME) properties is fundamental to preclinical development. In vitro models are valuable tools for predicting these characteristics in vivo.

Permeability Assays (e.g., Caco-2, PAMPA)

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs. nih.gov This assay uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelial barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based assay that predicts passive diffusion across a lipid membrane, offering a high-throughput method for assessing permeability. evotec.com

Specific data from either Caco-2 or PAMPA assays for N-(2-Imidazolin-2-yl)-2,3-xylidine are not available in the published literature. Such studies would provide valuable insights into its potential for oral absorption by classifying it as having low, medium, or high permeability.

Table 3: Caco-2 Permeability of N-(2-Imidazolin-2-yl)-2,3-xylidine
DirectionApparent Permeability (Papp, x 10^-6 cm/s)Efflux Ratio
Apical to Basolateral (A→B)Data not availableData not available
Basolateral to Apical (B→A)Data not available
Table 4: PAMPA Permeability of N-(2-Imidazolin-2-yl)-2,3-xylidine
pHEffective Permeability (Pe, x 10^-6 cm/s)
5.0Data not available
6.2Data not available
7.4Data not available

Plasma Protein Binding Characteristics

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. wikipedia.org Only the unbound fraction of a drug is free to distribute into tissues and interact with its target receptors.

Information regarding the plasma protein binding characteristics of N-(2-Imidazolin-2-yl)-2,3-xylidine is not available in the public domain. Determining the percentage of this compound that binds to plasma proteins would be a critical step in understanding its pharmacokinetic profile.

Table 5: Plasma Protein Binding of N-(2-Imidazolin-2-yl)-2,3-xylidine
SpeciesPercent Bound (%)
HumanData not available
RatData not available
MouseData not available

Tissue Distribution in Animal Models

N-(2-Imidazolin-2-yl)-2,3-xylidine is characterized by its lipophilic nature, which results in a large apparent volume of distribution (1.9 to 2.7 L/kg) and rapid, extensive penetration into various tissues following administration in preclinical species such as cattle, horses, sheep, and dogs. europa.eufao.org Its ability to quickly cross biological membranes allows for prompt distribution throughout the body, including the central nervous system. mdpi.com

Studies in multiple animal models have shown a consistent pattern of rapid distribution to highly perfused organs. Within minutes of intravenous administration, the highest concentrations of the compound are typically found in the brain and kidneys. mdpi.comnih.gov This swift accumulation in the central nervous system is consistent with its pharmacological effects.

In a study involving mice, the compound was found to be primarily distributed to the liver, kidneys, and stomach. vcu.edu Research in cattle provides more specific quantitative data on tissue concentrations. Following intravenous administration, the kidney consistently contains the highest concentration of N-(2-imidazolin-2-yl)-2,3-xylidine. mdpi.com The liver and muscle tissues tend to have similar, lower concentrations, while fat tissue exhibits relatively low levels of the compound. mdpi.com This distribution pattern suggests that while the compound is widely distributed, it preferentially accumulates in key organs of metabolism and excretion.

Table 1: Concentration of N-(2-Imidazolin-2-yl)-2,3-xylidine in Bovine Tissues Source: Adapted from research findings on raw tissue concentrations in cattle. mdpi.com

TissueMean Concentration (ng/g) - Group 1Mean Concentration (ng/g) - Group 2
Kidney15624093.6
LiverData not specifiedData not specified
Muscle140.35304.07
FatRelatively low concentrationsRelatively low concentrations

Excretion Routes and Mass Balance Studies in Preclinical Species

The elimination of N-(2-imidazolin-2-yl)-2,3-xylidine from the body is rapid and occurs primarily through extensive metabolism followed by renal excretion. europa.eufao.org Mass balance studies using radiolabeled compounds have been crucial in determining the routes and extent of its excretion in various preclinical species.

The predominant route of elimination is via the kidneys, with the majority of the administered dose being excreted in the urine. europa.eunih.gov In rats, studies with radiolabeled N-(2-imidazolin-2-yl)-2,3-xylidine demonstrated that approximately 70% of the total radioactivity is eliminated through the kidneys, with the remaining 30% being excreted in the faeces. europa.eu Another study in rats reported that up to 70% of the dose is eliminated in the urine. nih.gov Similarly, in cattle, urine is the main excretory pathway. europa.eufao.org One study in cattle found the ratio of radioactivity recovered between urine and faeces to be 3:1, while another GLP-compliant study reported that 85% of the dose was excreted in the urine within 24 hours. europa.eufao.org

The rapid clearance of the compound is attributed to its intensive metabolism rather than the renal excretion of the unchanged drug. europa.eunih.gov N-(2-imidazolin-2-yl)-2,3-xylidine is biotransformed into numerous metabolites, with some studies in rats identifying approximately 20 different metabolic products. europa.eufao.org Metabolic pathways include hydroxylation of the phenyl ring, oxidation and opening of the thiazine (B8601807) ring, and subsequent conjugation with glucuronic acid or sulfates. europa.eugtfch.org Consequently, only a very small fraction of the parent compound is excreted in its original form. In rats, approximately 8% of the administered dose is eliminated as unchanged drug in the urine, while in cattle, this figure is less than 1%. europa.eufao.orgmdpi.comusda.gov This highlights the comprehensive metabolic clearance the compound undergoes across different species.

Table 2: Excretion Profile of N-(2-Imidazolin-2-yl)-2,3-xylidine in Preclinical Species Source: Compiled from various pharmacokinetic studies. europa.eufao.orgmdpi.comnih.govusda.gov

SpeciesPrimary Excretion RouteTotal Urinary Excretion (% of Dose)Faecal Excretion (% of Dose)Unchanged Drug in Urine (% of Dose)
RatUrine~70%~30%~8%
CattleUrine~75-85%~25%<1%

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. DFT calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For "2,3-Xylidine, N-(2-imidazolin-2-yl)-", DFT would be employed to model the spatial arrangement of the 2,3-dimethylphenyl group relative to the N-linked 2-imidazoline ring.

The optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero. The B3LYP functional combined with a basis set like 6-311G(d,p) is commonly used for such calculations on organic molecules. bhu.ac.in The resulting data provides a precise three-dimensional model of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for 2,3-Xylidine, N-(2-imidazolin-2-yl)- based on DFT Principles Note: The following data is a representative example of what DFT calculations would yield and is for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(Aryl)-N(Amine)~1.39
Bond Length (Å)N(Amine)-C(Imidazoline)~1.37
Bond Angle (°)C(Aryl)-N-C(Imidazoline)~125.0
Dihedral Angle (°)C-C-N-C~45.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. rjptonline.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org For "2,3-Xylidine, N-(2-imidazolin-2-yl)-", FMO analysis would likely show the HOMO localized on the electron-rich 2,3-dimethylaniline (B142581) ring, while the LUMO may be distributed across the imidazoline (B1206853) ring system. This distribution helps predict how the molecule will interact with other chemical species. researchgate.net

Table 2: Representative FMO Properties for 2,3-Xylidine, N-(2-imidazolin-2-yl)- Note: These values are illustrative examples derived from theoretical principles.

ParameterValue (eV)Implication
HOMO Energy-5.85Region of electron donation (nucleophilic)
LUMO Energy-1.10Region of electron acceptance (electrophilic)
Energy Gap (ΔE)4.75Indicates moderate chemical stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. researchgate.net It is plotted onto the molecule's electron density surface and uses a color spectrum to indicate different potential values. Red regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Blue regions represent positive potential, which are electron-poor areas prone to nucleophilic attack. Green and yellow areas denote neutral or weakly interacting regions. malayajournal.org

For "2,3-Xylidine, N-(2-imidazolin-2-yl)-", an MEP map would likely show strong negative potential (red) around the nitrogen atoms of the imidazoline ring due to their lone pairs of electrons, making them primary sites for hydrogen bonding and interaction with electrophiles. researchgate.net The hydrogen atoms attached to the rings would exhibit a positive potential (blue), while the carbon-rich aromatic ring would be largely neutral (green). nih.gov

Molecular Docking and Dynamics Simulations

While quantum calculations reveal intrinsic molecular properties, molecular docking and dynamics simulations are used to predict how a molecule interacts with a specific biological target, such as a protein receptor.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site to form a stable complex. ekb.eg The process involves sampling a vast number of possible conformations and scoring them based on binding energy, which estimates the strength of the interaction. biointerfaceresearch.com

Although specific docking studies for "2,3-Xylidine, N-(2-imidazolin-2-yl)-" are not extensively documented, its structural similarity to other imidazoline-containing compounds suggests it could be modeled against various receptors, such as adrenergic or imidazoline receptors. Docking simulations would identify the key amino acid residues in the protein's binding pocket that interact with the ligand through hydrogen bonds, hydrophobic interactions, or van der Waals forces. ajchem-a.com The imidazoline nitrogen atoms are prime candidates for forming crucial hydrogen bonds with residues like aspartate or serine.

Table 3: Hypothetical Molecular Docking Results for 2,3-Xylidine, N-(2-imidazolin-2-yl)- with a Target Protein Note: This table is an illustrative example of typical docking output.

ParameterValue/Description
Binding Affinity (kcal/mol)-8.2
Interacting Residues (Hydrogen Bonds)ASP113, SER204
Interacting Residues (Hydrophobic)PHE290, TRP109, LEU110
Predicted RMSD (Å)1.5

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur upon binding. researchgate.net Starting from the docked pose, MD simulations model the movements of every atom in the system by solving Newton's equations of motion.

These simulations can reveal how the ligand and protein adapt to each other's presence. nih.gov For "2,3-Xylidine, N-(2-imidazolin-2-yl)-", MD could show how the flexible bond between the xylidine (B576407) and imidazoline moieties allows the molecule to adopt an optimal conformation within the binding pocket. Key metrics such as Root Mean Square Deviation (RMSD) are used to assess the stability of the complex, with low, stable RMSD values indicating a persistent binding mode. Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are stabilized by the interaction. ajchem-a.com

Binding Free Energy Calculations

Binding free energy is a critical thermodynamic parameter that quantifies the strength of the interaction between a ligand, such as 2,3-Xylidine, N-(2-imidazolin-2-yl)-, and its biological target, typically a protein receptor. Accurate prediction of this value can significantly facilitate the drug discovery process. nih.gov Computational methods to calculate binding free energy, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have become prominent. researchgate.netnih.gov These techniques are often employed after molecular dynamics (MD) simulations to analyze the stability and interaction energies of a ligand-receptor complex. researchgate.netmdpi.com

The process generally involves running an MD simulation of the ligand-protein complex in a simulated physiological environment. nih.gov From the resulting trajectory, the binding free energy (ΔG_bind) is calculated. This value is composed of several energetic terms, including van der Waals interactions, electrostatic energies, polar and nonpolar solvation energies. researchgate.net A more negative ΔG_bind value indicates a stronger and more stable binding interaction.

In a computational study focused on identifying novel agonists for the α2A adrenergic receptor (α2A-AR), a primary target for imidazoline derivatives, binding free energies for newly identified compounds were calculated using the MM/GBSA method. mdpi.com The results for two lead compounds, SY-15 and SY-17, which share structural similarities with the imidazoline class, demonstrated strong binding affinities. mdpi.com These calculations are vital for ranking potential drug candidates and understanding the energetic contributions of different molecular interactions. researchgate.netmdpi.com

Table 1: Calculated Binding Free Energies for Novel α2A-AR Agonists
CompoundTarget ReceptorComputational MethodCalculated Binding Free Energy (ΔG_bind) (kcal/mol)Reference
SY-15α2A-Adrenergic ReceptorMM/GBSA-45.93 mdpi.com
SY-17α2A-Adrenergic ReceptorMM/GBSA-71.97 mdpi.com

De Novo Design and Virtual Screening for Novel Analogues

Computational chemistry plays a pivotal role in the discovery of novel analogues of existing compounds like 2,3-Xylidine, N-(2-imidazolin-2-yl)- through two primary strategies: de novo design and virtual screening.

De Novo Design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. rsc.org The process begins by identifying unique and favorable surfaces within the target's binding pocket. rsc.org Algorithms then piece together molecular fragments or atoms to generate structures with high geometric and physicochemical complementarity to this site. rsc.org This approach allows for the exploration of vast chemical space and the creation of entirely new scaffolds that may possess improved affinity, selectivity, or pharmacokinetic properties compared to existing ligands.

Virtual Screening is a more common technique used to identify new drug candidates from large digital libraries of existing compounds. nih.govosti.gov This method utilizes molecular docking to predict how well each molecule in a database, which can contain millions of compounds, binds to the three-dimensional structure of the target receptor. nih.govosti.gov

A notable example is a virtual screening campaign conducted to discover novel α2A-AR agonists. nih.govnih.gov The workflow for such a study typically involves several key steps:

Preparation of the Receptor: A high-resolution 3D crystal structure of the target protein (e.g., human α2A-AR) is prepared and optimized for docking.

Library Screening: A large compound library (e.g., the ChemDiv library with over 1.5 million compounds) is computationally docked into the receptor's binding site. nih.gov

Scoring and Ranking: Each docked compound is assigned a score based on its predicted binding affinity. For instance, docking scores can range from -5.3 to -6.1 Kcal/mol or even lower for high-affinity ligands. nih.gov

Filtering and Selection: The top-ranked compounds are then filtered based on various criteria, including binding energy, interactions with key amino acid residues, and drug-like properties (e.g., Lipinski's rule of five). nih.gov In the α2A-AR study, this process narrowed down over 1.5 million initial compounds to 1023 promising candidates for further analysis. nih.gov

These computational strategies are instrumental in identifying diverse lead compounds that can be synthesized and tested experimentally, significantly streamlining the early phases of drug discovery. nih.govnih.gov

Table 2: Representative Virtual Screening Workflow for α2A-Adrenergic Receptor Agonists
StepDescriptionExample Data/MetricReference
1. Library SelectionA large, diverse collection of chemical compounds is chosen for screening.ChemDiv database (1,535,478 compounds) nih.gov
2. Receptor PreparationThe 3D crystal structure of the target protein is prepared for docking.Human α2A-AR and α2B-AR crystal structures nih.gov
3. Molecular DockingCompounds from the library are computationally fitted into the receptor's binding site.Generation of ~50 conformations per molecule nih.gov
4. Scoring & RankingDocked poses are scored based on predicted binding affinity.Docking scores (related to binding energy) nih.govnih.gov
5. Hit SelectionTop-scoring compounds are selected based on affinity and druggability filters.1023 compounds selected from >1.5 million nih.gov

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties in silico

Before a compound can become a viable drug, it must possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov Predicting these properties early in the drug discovery process using computational models is crucial to reduce the likelihood of late-stage failures. mdpi.com For a class of compounds including 2,3-Xylidine, N-(2-imidazolin-2-yl)-, which are known to act on the central nervous system, properties like blood-brain barrier (BBB) penetration are particularly important.

In silico ADMET prediction utilizes a wide range of computational models, including quantitative structure-activity relationship (QSAR) models, to correlate a molecule's structure with its pharmacokinetic and toxicological profile. ualberta.ca These tools can predict dozens of properties, providing a comprehensive risk assessment.

A study specifically focused on α-adrenergic and imidazoline receptor ligands successfully used Partial Least Squares and Hierarchical Clustering methods to model and predict their permeation across the blood-brain barrier. ualberta.ca This demonstrates the power of in silico tools to forecast specific, critical ADMET characteristics for this class of compounds.

A typical in silico ADMET profile for an imidazoline derivative would assess the following key parameters:

Table 3: Predicted In Silico ADMET Profile for Imidazoline-like Compounds
CategoryParameterDescriptionPredicted Property/RiskReference
AbsorptionHuman Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.Good nih.gov
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.Variable; dependent on specific structure nih.gov
DistributionBlood-Brain Barrier (BBB) PenetrationPredicts the ability of a compound to cross the BBB and enter the central nervous system.Predicted to be CNS active ualberta.ca
Plasma Protein Binding (PPB)The degree to which a drug binds to proteins in blood plasma. High binding can limit free drug concentration.Potentially high (>90%) mdpi.com
MetabolismCytochrome P450 (CYP) InhibitionPredicts if the compound inhibits major drug-metabolizing enzymes, which can lead to drug-drug interactions.Potential for inhibition of certain CYP isoforms (e.g., CYP2D6) researchgate.net
ToxicityhERG InhibitionInhibition of the hERG potassium channel can lead to cardiotoxicity.Low to moderate risk researchgate.net
Mutagenicity (AMES test)Predicts the mutagenic potential of a compound.Generally predicted to be non-mutagenic mdpi.com
HepatotoxicityPredicts the potential for the compound to cause liver damage.Low risk mdpi.com

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Compound Purity and Quantification

Chromatography is a fundamental technique for separating and quantifying components within a mixture. For a compound like 2,3-Xylidine, N-(2-imidazolin-2-yl)-, various chromatographic methods can be employed to assess its purity and determine its concentration in a sample.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For 2,3-Xylidine, N-(2-imidazolin-2-yl)-, a reverse-phase HPLC method is typically suitable. This approach separates compounds based on their hydrophobicity.

A sensitive HPLC method with amperometric detection has been developed for the determination of 2,6-dimethylaniline (B139824) (an isomer of 2,3-xylidine) in pharmaceutical preparations. nih.gov A similar method could be adapted for 2,3-Xylidine, N-(2-imidazolin-2-yl)-. The separation would likely be performed on a C18 stationary phase, which is effective for retaining and separating moderately polar compounds. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer with an additive like formic acid to ensure good peak shape and ionization for detection. researchgate.net Detection can be achieved using a Diode-Array Detector (DAD) or a UV detector, monitoring at a wavelength where the analyte exhibits maximum absorbance. For quantification, a calibration curve is constructed by analyzing standards of known concentrations.

Table 1: Representative HPLC Method Parameters

ParameterValue
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation from impurities
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection UV/DAD at optimal wavelength
Injection Volume 10 µL

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. It is particularly useful for assessing the purity of starting materials, such as 2,3-xylidine, or for analyzing the final compound if it does not decompose at elevated temperatures.

Research has demonstrated that GC can effectively separate isomers of xylidine (B576407), which is crucial for ensuring the correct starting material is used in synthesis. scielo.brresearchgate.net For this analysis, a capillary column with a specific stationary phase is used to achieve high resolution. scielo.br One study highlighted the use of a novel PEG-modified calix nih.govarene stationary phase (C4A-PEG-2PTSC) that provided baseline separation for xylidine isomers, outperforming a standard HP-35 column. scielo.br A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. scielo.br

Table 2: Typical GC System Conditions for Xylidine Isomer Analysis

ParameterConditionReference
Instrument Agilent 7890A GC system scielo.br
Column C4A-PEG-2PTSC coated capillary column scielo.br
Carrier Gas Nitrogen (High Purity) scielo.br
Injector Temperature 300°C scielo.br
Detector Flame Ionization Detector (FID) scielo.br
Detector Temperature 300°C scielo.br
Injection Mode Split (100:1 ratio) scielo.br

Chiral Chromatography for Enantiomeric Purity

Chiral chromatography is a specialized technique used to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. However, the molecular structure of 2,3-Xylidine, N-(2-imidazolin-2-yl)- is achiral. It possesses a plane of symmetry that bisects the imidazolin and xylidine rings, meaning it does not have enantiomers. Therefore, chiral chromatography is not an applicable or necessary methodology for assessing the purity of this specific compound.

Spectrometric Methods for Quantitative Analysis in Biological Matrices (Preclinical)

Mass spectrometry-based methods are indispensable for quantifying drugs and their metabolites in complex biological matrices like blood, plasma, and urine, offering unparalleled sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov This technique couples the separation power of HPLC with the precise detection and quantification capabilities of tandem mass spectrometry.

Validated LC-MS/MS methods have been developed for the quantification of the isomeric compound Xylazine (B1663881) and its metabolites in various biological samples, including postmortem blood and urine. nih.govunitedchem.commsacl.orgresearchgate.net A similar approach would be directly applicable to 2,3-Xylidine, N-(2-imidazolin-2-yl)-. The methodology typically involves sample preparation using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from matrix interferences. nih.govunitedchem.com The extract is then injected into the LC-MS/MS system.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. msacl.orgresearchgate.net

Table 3: Example LC-MS/MS Parameters for Quantification in Urine

ParameterValueReference
LC System Shimadzu Prominence LC-20 series msacl.org
Column Phenomenex C-18 (50 x 3 mm, 2.3 µm) msacl.org
Mobile Phase A 0.05% Formic Acid, 5mM Ammonium Formate in Water msacl.org
Mobile Phase B 0.05% Formic Acid in Acetonitrile msacl.org
MS System Sciex Triple Quad 4500 msacl.org
Ionization Mode Positive Electrospray Ionization (ESI+) msacl.org
MRM Transition 221.1 → 164.1 (quantifier), 221.1 → 90.0 (qualifier) msacl.orgresearchgate.net
Lower Limit of Quantification 1 ng/mL msacl.orgresearchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative and powerful analytical technique that combines the high separation efficiency of CE with the sensitive detection of MS. asiapharmaceutics.infonih.gov CE excels at separating compounds based on their charge-to-size ratio, making it particularly effective for analyzing isomers and polar compounds. asiapharmaceutics.infochimia.ch This technique could be highly valuable for separating 2,3-Xylidine, N-(2-imidazolin-2-yl)- from its 2,6-isomer (Xylazine) and other related impurities or metabolites, a task that can be challenging for HPLC alone. rsc.org

In a typical CE-MS setup, analytes are separated in a fused-silica capillary under the influence of a high voltage. chimia.ch The separated analytes then enter the mass spectrometer, usually via an electrospray ionization (ESI) interface, for detection. The use of specific background electrolytes (BGEs) and capillary coatings can be optimized to enhance separation and performance. asiapharmaceutics.info CE-MS is noted for its very low sample and solvent consumption, aligning with the principles of green analytical chemistry. asiapharmaceutics.info While less common than LC-MS/MS for routine quantification, its high resolving power makes it an excellent tool for specialized research and challenging separation problems. bohrium.com

Table 4: Conceptual CE-MS System Parameters

ParameterValue
Separation Capillary Fused Silica (e.g., 50 µm i.d., 90 cm length)
Background Electrolyte Acidic Buffer (e.g., 2 M Formic Acid)
Separation Voltage 25-30 kV
Injection Mode Hydrodynamic
MS Interface Sheath-Liquid ESI
Sheath Liquid Isopropanol/Water with 0.1% Formic Acid
Ionization Mode Positive ESI
MS Analyzer Time-of-Flight (TOF) or Triple Quadrupole (QqQ)

Method Validation (Specificity, Linearity, Accuracy, Precision, Limits of Detection/Quantification)

Method validation is a critical component of the development of analytical procedures, ensuring that the method is suitable for its intended purpose. The validation of a quantitative method for "2,3-Xylidine, N-(2-imidazolin-2-yl)-" would follow the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing the evaluation of specificity, linearity, accuracy, precision, and limits of detection and quantification. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is a commonly employed technique for related compounds and would be a suitable starting point. gerpac.euijnrd.orgjapsonline.com

Specificity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For an HPLC method, specificity would be demonstrated by the separation of the analyte peak from other potential peaks. This can be achieved by comparing the chromatograms of the analyte in a pure standard solution, a sample matrix spiked with the analyte, and a blank sample matrix. In the case of HPLC-MS, the unique mass-to-charge ratio of the analyte provides an additional layer of specificity. nih.gov

Linearity: Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. For the quantification of "2,3-Xylidine, N-(2-imidazolin-2-yl)-", a calibration curve would be constructed by analyzing a series of standards at different concentrations. For analogous compounds like clonidine, linearity has been established over various concentration ranges, for example, from 3.125 to 50 µg/mL and 10-50 µg/ml. gerpac.euijnrd.org A linear relationship is typically confirmed by a correlation coefficient (r²) value of ≥ 0.999. journalsofpharmaceuticalanalysis.com

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or blank matrix and the percentage of the analyte recovered is calculated. For methods analyzing related compounds, mean percent recoveries are typically expected to be within 98-102%. ijnrd.org

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. For similar HPLC methods, coefficients of variation for repeatability and intermediate precision are generally expected to be below 5%. gerpac.eu

Limits of Detection (LOD) and Quantification (LOQ): The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These limits are crucial for the analysis of low concentrations of the compound, for instance, in biological samples. For clonidine, an HPLC-UV method reported an LOD and LOQ of 31.0 and 91.9 ng/mL, respectively. nih.gov For tizanidine, a UPLC method demonstrated even lower limits, with an LOD in the range of 0.008%–0.028% and an LOQ in the range of 0.037%–0.057% relative to the main compound concentration. japsonline.com

Table 1: Illustrative Method Validation Parameters for an HPLC Assay of an N-aryliminoimidazoline Compound

Parameter Acceptance Criterion Example Value (from analogous compounds)
Specificity No interference at the retention time of the analyte Peak purity > 0.99
Linearity (r²) ≥ 0.999 0.9997 journalsofpharmaceuticalanalysis.com
Accuracy (% Recovery) 98.0 - 102.0% 100.06% ijnrd.org
Precision (% RSD) ≤ 2.0% < 2.0% ijnrd.org
LOD Signal-to-Noise Ratio of 3:1 31.0 ng/mL nih.gov

| LOQ | Signal-to-Noise Ratio of 10:1 | 91.9 ng/mL nih.gov |

Radioligand Binding Assay Development for Receptor Studies

Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor. giffordbioscience.com Given that "2,3-Xylidine, N-(2-imidazolin-2-yl)-" is an analogue of alpha-2 adrenergic and imidazoline (B1206853) receptor agonists, these assays would be essential to determine its binding affinity and selectivity for these receptors. nih.gov

The development of a radioligand binding assay involves the selection of an appropriate radioligand, a source of receptors (e.g., cell lines expressing the receptor of interest or tissue homogenates), and the optimization of assay conditions.

Radioligand Selection: The choice of radioligand is critical and depends on the receptor target. For alpha-2 adrenergic receptors, commonly used radioligands include [³H]rauwolscine and [³H]yohimbine. nih.gov For imidazoline I2 receptors, [³H]Idazoxan is a frequently used radioligand. eurofinsdiscovery.com The selected radioligand should have high affinity and specificity for the target receptor.

Receptor Source: The source of receptors can be tissues known to express the target receptors, such as the rat kidney for I2 imidazoline receptors, or cell lines genetically engineered to express a specific receptor subtype. nih.gov The use of cell lines allows for the investigation of binding to individual receptor subtypes, which is important for determining the selectivity profile of the test compound.

Assay Types: There are three main types of radioligand binding assays:

Saturation Assays: These assays are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This involves incubating the receptor preparation with increasing concentrations of the radioligand. giffordbioscience.com

Competition Assays: These are the most common type of assay for characterizing the affinity of an unlabeled compound like "2,3-Xylidine, N-(2-imidazolin-2-yl)-". In this setup, the receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and the concentration that inhibits 50% of the specific binding (IC50) is determined. The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation. giffordbioscience.com

Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. This information can provide further insights into the binding mechanism. giffordbioscience.com

Data Analysis: The data from radioligand binding assays are typically analyzed using non-linear regression analysis. For competition assays, the data are plotted as the percentage of specific binding versus the log concentration of the competing ligand, which generates a sigmoidal curve.

Table 2: Key Parameters in Radioligand Binding Assays

Parameter Description Determined from
Kd (Equilibrium Dissociation Constant) The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of the radioligand's affinity. Saturation Assay
Bmax (Maximum Binding Capacity) The total number of receptors in the preparation. Saturation Assay
IC50 (Inhibitory Concentration 50%) The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. Competition Assay

| Ki (Inhibition Constant) | The equilibrium dissociation constant of the competing ligand. It is a measure of the affinity of the unlabeled compound for the receptor. | Calculated from the IC50 value using the Cheng-Prusoff equation. |

Future Research Directions and Translational Perspectives Preclinical Focus

Exploration of Novel Imidazoline (B1206853) Receptor Subtypes

The classical understanding of imidazoline receptors involves three main classes: the I₁-imidazoline receptor, which is associated with sympatho-inhibitory actions; the I₂ receptor, which serves as an allosteric binding site for monoamine oxidase; and the I₃ receptor, which is involved in regulating insulin secretion. nih.gov However, there is growing evidence suggesting the existence of additional, novel receptor subtypes, as I₂ receptors, in particular, are known to be highly heterogeneous. nih.gov

Future preclinical research will focus on using ligands like 2,3-Xylidine, N-(2-imidazolin-2-yl)- as molecular probes to characterize these potential new subtypes. Binding studies using radiolabelled versions of selective ligands are fundamental to this exploration. nih.gov Competition binding assays, where the affinity of 2,3-Xylidine, N-(2-imidazolin-2-yl)- for binding sites is challenged by other known and novel compounds, can help differentiate receptor populations. nih.gov Functional evidence is crucial, and research will aim to link binding at these novel sites to specific cellular responses, moving beyond simple affinity measurements. nih.gov The diversification of the imidazoline field into areas such as cell proliferation, neuroprotection, and inflammation suggests that novel receptor subtypes may mediate these effects, representing important new targets for investigation. nih.gov

Table 1: Established Imidazoline Receptor Subtypes

Receptor Subtype Primary Associated Function Key Research Target Areas
I₁ Receptor Mediates sympatho-inhibitory actions to lower blood pressure. nih.gov Cardiovascular research. nih.gov
I₂ Receptor Allosteric binding site of monoamine oxidase. nih.gov Neuroprotection, inflammation, psychiatric disorders, pain. nih.govnih.gov

| I₃ Receptor | Regulates insulin secretion from pancreatic β-cells. nih.gov | Cardiovascular and metabolic research. nih.gov |

Design of Highly Selective and Potent N-(2-Imidazolin-2-yl)-2,3-xylidine Analogues

A key objective in medicinal chemistry is the development of analogues with improved potency and selectivity for specific receptor targets. For 2,3-Xylidine, N-(2-imidazolin-2-yl)-, this involves targeted chemical modifications to enhance its affinity for specific imidazoline receptor subtypes while minimizing off-target effects, particularly at α-adrenoceptors. nih.gov

Structure-activity relationship (SAR) studies are central to this effort. By systematically altering the components of the molecule—the imidazoline ring, the xylidine (B576407) moiety, and the linking bridge—researchers can identify which structural features are critical for binding and activity at the target receptor. nih.gov For instance, increasing the bulkiness around the core structure or introducing different substituents on the aromatic rings can dramatically alter receptor affinity and selectivity. mdpi.com Computational methods, such as molecular docking, can simulate the binding of designed analogues to receptor models, predicting their affinity and helping to prioritize which compounds to synthesize for laboratory testing. mdpi.com The goal is to generate a library of novel analogues with a range of affinities, creating highly selective tools for preclinical research and potential lead compounds for further development. nih.govnih.gov

Development of Advanced Preclinical Models for Efficacy Testing

To accurately assess the potential of 2,3-Xylidine, N-(2-imidazolin-2-yl)- and its analogues, robust and translatable preclinical models are essential. tno.nl Research is moving beyond simple cell-based assays towards more complex systems that better mimic human physiology and disease states.

This includes the use of genetically modified animal models, where specific genes related to imidazoline receptor targets can be manipulated to study their role in disease. mdpi.com For example, in vivo models of fibrosis, cardiovascular conditions, and neurological disorders are available to test the efficacy of novel compounds. tno.nlaragenbio.com Humanized mouse models, which incorporate human cells or tissues, can provide more relevant data on compound efficacy. mdpi.com The selection of appropriate animal models is critical and should be based on the specific biological question being investigated. mdpi.com These advanced models provide a platform to evaluate not just the compound's primary effects but also its impact within a complex biological system, offering a more comprehensive understanding than traditional cell culture methods. mdpi.com

Investigation of Potential Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, and exploring synergistic interactions at the preclinical stage can uncover new therapeutic strategies. Future research should investigate the effects of administering 2,3-Xylidine, N-(2-imidazolin-2-yl)- in combination with other research compounds that act on different but related biological pathways.

Systematic in vitro studies can test numerous drug pairings against various cell lines to identify synergistic or antagonistic interactions. nih.gov For example, combining an imidazoline ligand with a compound targeting a downstream signaling molecule could produce a greater effect than either compound alone. mdpi.com The Fractional Inhibitory Concentration (FIC) index is a method used to quantify these interactions in vitro. mdpi.com Intriguingly, drug-drug interactions are not always conserved across different cell lines, suggesting that even minor genetic differences can alter the outcome of a combination treatment. nih.gov This highlights the need to test potential synergies in multiple models to understand the context in which they occur.

Integration of Omics Technologies to Elucidate Downstream Biological Effects

The advent of "omics" technologies offers an unprecedented opportunity to understand the global biological effects of a compound like 2,3-Xylidine, N-(2-imidazolin-2-yl)-. nih.gov These high-throughput methods allow for the simultaneous analysis of thousands of molecules, providing a holistic view of cellular responses. nih.gov

Genomics can identify genetic variations that may influence an individual's response to the compound. mdpi.com

Transcriptomics reveals changes in gene expression patterns following compound administration, indicating which cellular pathways are activated or inhibited. mdpi.com

Proteomics studies the resulting changes in protein levels and modifications, providing insight into the functional consequences of altered gene expression. frontiersin.orgyoutube.com

Metabolomics analyzes changes in small molecule metabolites, offering a direct snapshot of the physiological and pathological state of the biological system. mdpi.com

By integrating data from these different omics layers, researchers can construct detailed maps of the molecular pathways modulated by 2,3-Xylidine, N-(2-imidazolin-2-yl)-, identify novel mechanisms of action, and discover potential biomarkers for its activity. nih.govmdpi.com

Table 2: Application of Omics Technologies in Preclinical Research

Omics Technology Analyzed Molecules Key Research Questions Addressed
Genomics DNA, Genes. youtube.com Identifies genetic factors influencing compound response. mdpi.com
Transcriptomics RNA, Gene transcripts. nih.gov Reveals changes in gene expression and affected pathways. mdpi.com
Proteomics Proteins. youtube.com Assesses changes in protein abundance and function. frontiersin.org

| Metabolomics | Metabolites. youtube.com | Provides a functional readout of the cellular metabolic state. mdpi.com |

Mechanistic Studies on Long-Term Preclinical Administration in Animal Models

While acute studies provide valuable information, understanding the effects of long-term or chronic administration is critical for many potential therapeutic applications. Long-term preclinical studies in animal models, such as rodents, are necessary to investigate cumulative effects, adaptive responses, and potential mechanisms that only emerge over extended periods. nih.gov

These studies involve repeated administration of the compound over several months, with regular monitoring of various physiological and biochemical parameters. nih.gov Such studies can reveal if the compound's effects are sustained, if tolerance develops, or if there are delayed or slowly developing mechanistic consequences. For example, long-term administration could lead to reversible changes in certain organ systems or persistent molecular alterations. nih.gov Pharmacokinetic analysis during these studies is also crucial to determine if the compound accumulates in tissues over time. nih.gov These long-term investigations provide essential mechanistic insights that cannot be obtained from short-term experiments.

Overcoming Research Challenges in Imidazoline Chemistry

The synthesis and application of imidazoline-based compounds present several chemical challenges that are an active area of research. The typical synthesis involves two main steps: amidation followed by intramolecular cyclization to form the imidazoline ring. acs.org This process can be time-consuming and sometimes requires the use of organic solvents like toluene or xylene. acs.org

A significant challenge is the potential for hydrolysis of the imidazoline ring, particularly in acidic conditions, which can convert the active imidazoline into an amido-amine, altering its biological properties. researchgate.net The rate of this acid-catalyzed hydrolysis is an important parameter to study for any new analogue. researchgate.net Furthermore, many imidazoline derivatives have low solubility in aqueous media, which can complicate their formulation and in vitro testing. ampp.org Research efforts are focused on developing more efficient, solvent-free synthesis methods and modifying the chemical structure to improve stability and solubility without compromising biological activity. acs.org For example, converting the imidazoline to a salt with an acid is a common strategy to increase solubility. ampp.org

Q & A

Basic: What are the primary toxicological effects of 2,3-Xylidine, N-(2-imidazolin-2-yl)- observed in mammalian models?

Methodological Answer:
The compound primarily induces methaemoglobinemia and systemic toxicity targeting the blood, liver, spleen, and kidneys. Key experimental findings include:

  • Methaemoglobin formation : At 0.3 mM, 2,3-xylidine produced 4.83% ± 0.72% methaemoglobin after 2-hour incubation (vs. 19.56% for 3,5-xylidine) in rat models .
  • Subacute toxicity : In 28-day OECD 407 studies, doses ≥60 mg/kg/day caused erythrocyte depletion, hemoglobin reduction, and hepatic hemosiderin deposits .
  • Mechanism : Methaemoglobin formation requires metabolic activation via cytochrome P450 (CYP)-mediated N-hydroxylation, generating reactive nitrenium ions that oxidize hemoglobin .

Advanced: How can researchers reconcile discrepancies between in vitro and in vivo genotoxicity findings for 2,3-Xylidine derivatives?

Methodological Answer:
Discrepancies arise from metabolic activation variability and cytotoxicity thresholds. For example:

  • In vitro : 2,3-Xylidine showed clastogenicity in CHL/IU cells at 0.6 mg/ml (70% cytotoxicity), but negative results in Ames tests without S9 metabolic activation .
  • In vivo : Positive comet assay results (DNA strand breaks) contrasted with negative micronucleus tests .
    Recommended approaches :
    • Use human hepatocyte co-cultures to better mimic metabolic conditions.
    • Apply OECD 487 (HPRT assay) to assess gene mutations in metabolically competent systems.
    • Quantify DNA adducts via LC-MS/MS to confirm genotoxic metabolites .

Basic: What methodological considerations are critical when designing studies to evaluate methaemoglobin formation by xylidine isomers?

Methodological Answer:
Key parameters include:

  • Concentration ranges : 0.06–0.3 mM for subtoxic profiling (e.g., 2,3-xylidine at 0.06 mM yielded 3.59% methaemoglobin) .
  • Incubation time : 1–2 hours for metabolic activation, as prolonged exposure (>2 hours) may reduce methaemoglobin due to repair mechanisms .
  • Controls : Include 3,5-xylidine as a positive control (AUCmetHb = 60.75%·h) and non-metabolized samples to validate S9 liver fraction efficacy .

Advanced: What experimental approaches are recommended to elucidate the role of N-hydroxylation in the genotoxicity of 2,3-Xylidine analogues?

Methodological Answer:

  • CYP inhibition : Use selective inhibitors (e.g., α-naphthoflavone for CYP1A2) during Ames tests to isolate metabolic pathways .
  • Metabolite profiling : Apply LC-HRMS to detect N-hydroxy intermediates and quinone imines in hepatocyte supernatants .
  • DNA adduct mapping : Use 32P-postlabeling or mass spectrometry to quantify adducts (e.g., dG-C8-xylyl) in target tissues .

Basic: How do isomer-specific structural differences influence the toxicity profile of xylidines?

Methodological Answer:
The position of methyl groups on the benzene ring dictates metabolic efficiency and toxicity:

  • 3,5-Xylidine : Highest methaemoglobin AUC (60.75%·h) due to symmetrical methyl groups enhancing N-hydroxylation .
  • 2,3-Xylidine : Lower AUC (45.33%·h) but stronger hepatotoxicity at 60 mg/kg/day .
    Experimental validation : Compare isomer-specific hemoglobin binding indices (3,5-xylidine = 14.0 vs. 2,3-xylidine = 0.7) using radiolabeled isotopes .

Advanced: How should researchers address cytotoxicity interference in chromosomal aberration assays for 2,3-Xylidine derivatives?

Methodological Answer:

  • Dose optimization : Use IC50 values from MTT assays to set non-cytotoxic concentrations (e.g., ≤0.3 mg/ml for CHL/IU cells) .
  • Parallel metabolic activation : Test both ±S9 conditions, as cytotoxicity thresholds differ (e.g., 0.6 mg/ml with S9 caused 70% cell death vs. 50% without) .
  • Alternative endpoints : Combine micronucleus scoring with γ-H2AX immunofluorescence to detect early DNA damage .

Basic: What synthetic routes are reported for imidazolinyl-substituted xylidine derivatives?

Methodological Answer:

  • Condensation reactions : React 2,3-xylidine with 2-imidazoline precursors (e.g., 2-amino-2,3-dimethylbutyramide) in dry toluene under reflux with NaH as a catalyst .
  • Purification : Use silica gel chromatography (hexane:EtOAc 3:1) followed by recrystallization in ethanol to achieve ≥95% purity .

Advanced: What strategies mitigate oxidative stress artifacts in in vitro studies of 2,3-Xylidine metabolites?

Methodological Answer:

  • Antioxidant supplementation : Add 10 μM Trolox to cell media to scavenge ROS generated during redox cycling of quinone imines .
  • Redox status monitoring : Measure GSH/GSSG ratios via HPLC-ECD to confirm oxidative stress .
  • Nitrenium ion trapping : Use N-acetylcysteine (5 mM) to form stable adducts for LC-MS detection .

Basic: What regulatory guidelines govern chronic toxicity testing for xylidine isomers?

Methodological Answer:

  • OECD 407 (28-day study) : Mandates hematology, histopathology, and recovery-phase analysis (14-day post-exposure) .
  • Endpoint prioritization : Focus on methaemoglobin levels, reticulocyte counts, and hepatic hemosiderin deposition .

Advanced: How can computational modeling predict the carcinogenic potential of 2,3-Xylidine derivatives?

Methodological Answer:

  • QSAR models : Use ToxCast data to correlate N-hydroxylation rates with carcinogenicity .
  • Docking simulations : Map nitrenium ion interactions with DNA bases (e.g., dG-C8 adducts) using AutoDock Vina .
  • Metabolite prediction : Apply Meteor Nexus software to identify reactive intermediates (e.g., quinone imines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.